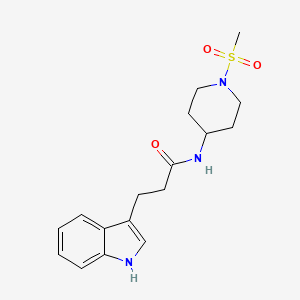
3-(1H-indol-3-yl)-N-(1-methanesulfonylpiperidin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1H-indol-3-yl)-N-(1-methanesulfonylpiperidin-4-yl)propanamide” is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core, a piperidine ring, and a methanesulfonyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1H-indol-3-yl)-N-(1-methanesulfonylpiperidin-4-yl)propanamide” typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by a piperidine derivative.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through sulfonylation, where the piperidine derivative is reacted with methanesulfonyl chloride in the presence of a base.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction, where the indole-piperidine intermediate is reacted with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the indole core or the piperidine ring is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to reduce the methanesulfonyl group or other functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole core or piperidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole core can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the methanesulfonyl group can lead to the formation of the corresponding sulfide.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound may have potential as a drug candidate for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of “3-(1H-indol-3-yl)-N-(1-methanesulfonylpiperidin-4-yl)propanamide” depends on its specific molecular targets and pathways. The compound may interact with various enzymes, receptors, and signaling pathways to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or modulate the activity of receptors involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)-N-(1-methanesulfonylpiperidin-4-yl)butanamide: This compound has a similar structure but with a butanamide moiety instead of a propanamide moiety.
3-(1H-indol-3-yl)-N-(1-methanesulfonylpiperidin-4-yl)pentanamide: This compound has a similar structure but with a pentanamide moiety instead of a propanamide moiety.
3-(1H-indol-3-yl)-N-(1-methanesulfonylpiperidin-4-yl)hexanamide: This compound has a similar structure but with a hexanamide moiety instead of a propanamide moiety.
Uniqueness
The uniqueness of “3-(1H-indol-3-yl)-N-(1-methanesulfonylpiperidin-4-yl)propanamide” lies in its specific combination of functional groups and its potential biological activities. The presence of the indole core, piperidine ring, and methanesulfonyl group may confer unique chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H23N3O3S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-(1-methylsulfonylpiperidin-4-yl)propanamide |
InChI |
InChI=1S/C17H23N3O3S/c1-24(22,23)20-10-8-14(9-11-20)19-17(21)7-6-13-12-18-16-5-3-2-4-15(13)16/h2-5,12,14,18H,6-11H2,1H3,(H,19,21) |
InChI Key |
CMUMLUCFNXSICX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC(=O)CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


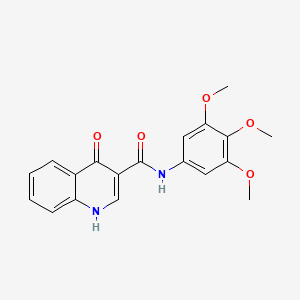
![2-{1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[(1-methyl-1H-indol-3-yl)methyl]acetamide](/img/structure/B10988878.png)
![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B10988886.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B10988888.png)
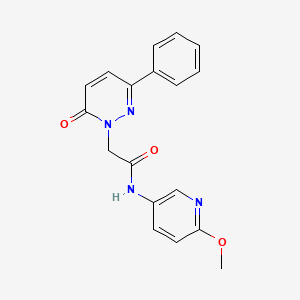
![N-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10988893.png)
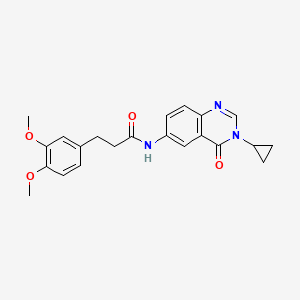
methanone](/img/structure/B10988912.png)
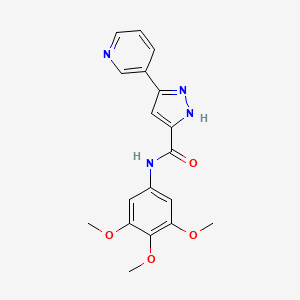
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B10988935.png)
![4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B10988939.png)
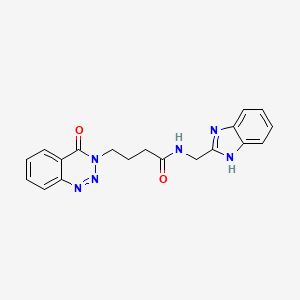
![N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B10988949.png)
![Methyl 5-(4-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10988964.png)
